molecular formula C7H5N3O4 B8085276 2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid CAS No. 91996-88-2

2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B8085276
CAS No.: 91996-88-2
M. Wt: 195.13 g/mol
InChI Key: RBHWIRGNCLXAJS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-pyrimidine class, characterized by a fused bicyclic system with a carboxylic acid moiety at position 4. The compound is of interest in medicinal chemistry due to its scaffold similarity to purine analogs, which are often explored for kinase inhibition or antitumor activity .

Properties

IUPAC Name

2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-5-4-2(9-7(14)10-5)1-3(8-4)6(12)13/h1,8H,(H,12,13)(H2,9,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHWIRGNCLXAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1NC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293617
Record name 2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91996-88-2
Record name NSC90991
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 4-Amino-pyrrole-2-carboxylate Derivatives

A foundational approach involves the cyclocondensation of 4-amino-pyrrole-2-carboxylates with aldehydes under acidic conditions. Fridkin and Lubell demonstrated that treating 4-amino-pyrrole-2-carboxylates (e.g., 5a-c ) with aliphatic aldehydes and trifluoroacetic acid (TFA) yields 2-vinylpyrroles, which subsequently undergo intramolecular cyclization to form the pyrrolo[3,2-d]pyrimidine core. For aryl aldehydes, ureidopyrroles react under similar conditions to directly afford the target compound in yields ranging from 28% to 63%.

Key Reaction Conditions

ReactantsCatalystTemperatureYield (%)
4-Amino-pyrrole-2-carboxylate + Aliphatic aldehydeTFA25°C9–87
Ureidopyrrole + Aryl aldehydeTFA25°C28–63

This method highlights the role of TFA in facilitating both imine formation and cyclization, with electronic effects of substituents on the aldehyde influencing reaction efficiency.

Multi-Step Synthesis from 4-Oxo-N-(PhF)proline Benzyl Ester

A four-step protocol from 4-oxo-N-(PhF)proline benzyl ester has been reported in the Journal of Organic Chemistry. The sequence involves:

  • Esterification : Protection of the carboxylic acid group as a benzyl ester.

  • Cyclization : Intramolecular Heck coupling to form the pyrrolo[3,2-d]pyrimidine core.

  • Oxidation : Introduction of the 2,4-dioxo moiety using potassium permanganate (KMnO₄).

  • Deprotection : Hydrogenolysis of the benzyl ester to yield the free carboxylic acid.

Optimization Insights

  • The benzyl ester group prevents undesired side reactions during cyclization.

  • KMnO₄ in aqueous acetone selectively oxidizes the C2 and C4 positions without over-oxidation.

Industrial-Scale Production Strategies

Continuous Flow Chemistry

Patent EP3792264NWB1 outlines a continuous flow process for large-scale synthesis. Key features include:

  • Precision Temperature Control : Maintained at 80–100°C to enhance reaction rates.

  • Catalyst Recycling : Palladium(II) acetate is immobilized on silica gel, achieving a turnover number (TON) >1,000.

  • In-Line Purification : Integrated HPLC systems remove by-products in real-time.

Performance Metrics

ParameterBench ScaleIndustrial Scale
Yield (%)6582
Purity (%)9599.5
Throughput (kg/day)0.550

This method reduces production costs by 40% compared to batch processes, primarily through solvent recovery and catalyst reuse.

Mechanistic and Kinetic Considerations

Acid-Catalyzed Cyclization Pathways

The TFA-mediated cyclization proceeds via a stepwise mechanism:

  • Protonation of the aldehyde carbonyl group, enhancing electrophilicity.

  • Nucleophilic attack by the 4-amino group of the pyrrole.

  • Dehydration to form the imine intermediate.

  • 6π-electrocyclic ring closure to generate the bicyclic core.

Kinetic studies reveal a second-order dependence on aldehyde concentration, with an activation energy (EaE_a) of 72 kJ/mol.

Comparative Analysis of Methodologies

Table 1: Synthesis Route Comparison

MethodAdvantagesLimitationsIdeal Use Case
CyclocondensationShort reaction time (2–4 h)Moderate yields (28–63%)Lab-scale diversification
Multi-Step SynthesisHigh purity (>99%)Labor-intensive purificationAPI manufacturing
Continuous FlowScalability, cost efficiencyHigh initial capital investmentIndustrial production

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding carboxylic acid derivatives.

  • Reduction: : Reducing the compound to form its corresponding amine derivatives.

  • Substitution: : Replacing functional groups on the pyrrolopyrimidine core with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrrolopyrimidine core, which can have different biological and chemical properties.

Scientific Research Applications

Overview

2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound notable for its pyrrolopyrimidine core structure. This compound has garnered attention in various scientific fields due to its potential biological and chemical properties.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows it to be utilized as an intermediate in the development of pharmaceuticals and other biologically active compounds.

Synthetic Routes :

  • Multi-step organic reactions are employed to synthesize this compound. A common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Biology

This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research indicates that derivatives of this compound may interact with specific molecular targets in biological pathways.

Biological Activities :

  • Antimicrobial
  • Antiviral
  • Anticancer

Medicine

In the medical field, derivatives of this compound are explored for their therapeutic potential. They may lead to the development of new drugs aimed at treating various diseases.

Case Studies :

  • Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents.
  • Antiviral Properties : Research indicates that some derivatives can inhibit viral replication in vitro.

Industry

In industrial applications, this compound can be utilized in the production of dyes and pigments due to its versatile chemical properties. Its unique structure allows for modifications that can enhance color stability and application performance.

Mechanism of Action

The mechanism by which 2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
Target Compound : 2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid Pyrrolo[3,2-d]pyrimidine Carboxylic acid at C6; ketones at C2/C4 High polarity due to carboxylic acid; potential for hydrogen bonding
5-Methyl-4-oxo-1,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester Thieno[2,3-d]pyrimidine Methyl ester at C6; thiophene ring instead of pyrrole Enhanced lipophilicity; methyl ester may improve membrane permeability
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid Ethyl Ester Pyrrolo[3,2-d]pyrimidine Chlorine at C4; ethyl ester at C6 Increased electrophilicity at C4; ester group reduces solubility
7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl and piperazine substituents; dimethylamide at C6 Optimized for kinase inhibition (e.g., Kisqali® derivatives); improved target affinity
1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid Pyrido[2,3-d]pyrimidine Pyridine ring fused instead of pyrrole; methyl group at N1 Altered π-stacking potential; reduced basicity compared to pyrrolo analogs

Physicochemical Properties

Property Target Compound Thieno[2,3-d]pyrimidine Analogs Pyrrolo[3,2-d]pyrimidine Ester Pyrido[2,3-d]pyrimidine Derivative
Melting Point Not explicitly reported 260–283°C 1638760-02-7: Not reported 285°C (dimethylamide derivative)
Solubility High (carboxylic acid) Moderate (ester/aryl substituents) Low (ethyl ester) Variable (dependent on substituents)
Molecular Weight ~295.30 g/mol (acid form) ~309.32 g/mol (methyl ester) 225.63 g/mol 295.30–584.00 g/mol (dimethylamide)

Biological Activity

2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound notable for its pyrrolopyrimidine core structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C7H5N3O4
  • Molecular Weight : 195.13 g/mol
  • CAS Number : 91996-88-2

Structure

The structural formula of the compound features a pyrrolopyrimidine framework with two carbonyl groups and a carboxylic acid moiety. This unique arrangement contributes to its distinctive chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can modulate various cellular pathways, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Preliminary research suggests that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrrolopyrimidine derivatives, including this compound. The results indicated:

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

These findings suggest that the compound has moderate antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)25Caspase activation
MCF7 (Breast Cancer)30Cell cycle arrest

These results indicate a promising anticancer profile that warrants further investigation.

Comparison with Related Compounds

The biological activity of this compound can be compared with other related compounds within the pyrrolopyrimidine class. Notable comparisons include:

Compound NameBiological Activity
Pyrido[2,3-d]pyrimidine derivativesAntiviral properties
Indole derivativesAntioxidant effects
Other pyrrolopyrimidine derivativesVarying anticancer effects

These comparisons highlight the diverse biological activities associated with structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid?

The synthesis typically involves condensation reactions using intermediates like substituted aldehydes or thiophene derivatives. For example, a general procedure includes reacting 2-chloro-4-oxo-pyrimidine derivatives with ethyl N-alkylglycinates in methanol under basic conditions (triethylamine), followed by acidification to precipitate the product . Modifications, such as coupling with thiophene-carboxylic acid derivatives via methylene or ethylene linkers, yield analogues with high purity (89–95%) . Key steps include column chromatography (silica gel) for purification and characterization via ¹H NMR and melting point analysis .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • ¹H NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.2 ppm) and NH/OH signals (δ 10–12 ppm). For example, thiophene-linked derivatives show distinct peaks for methylene bridges (δ 3.5–4.0 ppm) .
  • Mass spectrometry (ESIMS) : Confirm molecular ions (e.g., [M+1]⁺ at m/z 311.1 for trifluoromethyl-substituted analogues) and assess purity .
  • Melting point analysis : Consistent melting ranges (e.g., 175–201°C) indicate crystallinity and purity .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is typically insoluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in buffer (pH 7.4). Stability tests under varying temperatures (4°C vs. room temperature) and light exposure are critical to avoid degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

  • Reagent selection : Use activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine to enhance coupling efficiency in anhydrous DMF .
  • Temperature control : Heating intermediates at 50–60°C during cyclization improves reaction rates .
  • Purification : Replace traditional column chromatography with recrystallization (e.g., using ethanol/water mixtures) for scalable purification .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Comparative analysis : Cross-reference ¹H NMR shifts with structurally similar compounds (e.g., pyrrolo[2,3-d]pyrimidine derivatives) .
  • Deuterium exchange : Identify exchangeable protons (NH/OH) by comparing spectra in D₂O vs. DMSO-d₆ .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism by determining the crystal structure .

Q. What strategies are effective for designing bioactive analogues of this compound?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., trifluoromethyl, chloro) at the 5-position to enhance binding to enzymatic targets .
  • Linker optimization : Replace methylene bridges with ethylene or propylene chains to modulate steric and electronic properties .
  • Prodrug approaches : Esterify the carboxylic acid group (e.g., diethyl esters) to improve cell permeability, as seen in glutamate derivatives .

Q. How to analyze discrepancies in biological activity data across studies?

  • Assay standardization : Normalize activity measurements against positive controls (e.g., methotrexate for antifolate activity) .
  • Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity readings .
  • Structural-activity relationships (SAR) : Correlate substituent effects (e.g., thiophene vs. pyridine rings) with potency trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

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